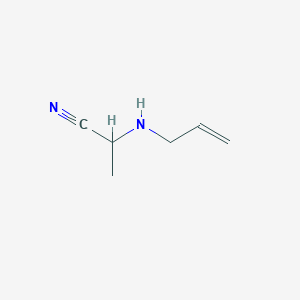
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with four methyl groups and a phenyl group The iodide ion is associated with the positively charged pyrazolium ion, making it a salt
Méthodes De Préparation
The synthesis of 1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often require the presence of a strong acid or base to facilitate the cyclization process. Industrial production methods may involve the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity.
Analyse Des Réactions Chimiques
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the pyrazolium ion back to its neutral pyrazole form. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The methyl and phenyl groups on the pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Halogenation and alkylation are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring.
Applications De Recherche Scientifique
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other bioactive pyrazole derivatives suggests it may have pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It is used in the development of new materials, including polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with molecular targets, such as enzymes or receptors. The positively charged pyrazolium ion can form electrostatic interactions with negatively charged sites on proteins, potentially inhibiting their activity. Additionally, the phenyl and methyl groups may enhance the compound’s binding affinity through hydrophobic interactions. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds also have a five-membered ring structure but differ in their nitrogen and oxygen atom arrangement.
Imidazole derivatives: Imidazoles have a similar heterocyclic structure but contain two nitrogen atoms in the ring.
Tetrazole derivatives: Tetrazoles have a five-membered ring with four nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide ion, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
51804-11-6 |
|---|---|
Formule moléculaire |
C13H19IN2 |
Poids moléculaire |
330.21 g/mol |
Nom IUPAC |
1,2,3,4-tetramethyl-5-phenyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C13H18N2.HI/c1-10-11(2)14(3)15(4)13(10)12-8-6-5-7-9-12;/h5-9,11H,1-4H3;1H |
Clé InChI |
AIMIGTYLPFMRDE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C([NH+](N1C)C)C2=CC=CC=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


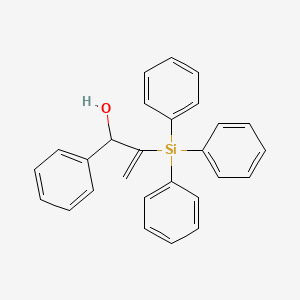


![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
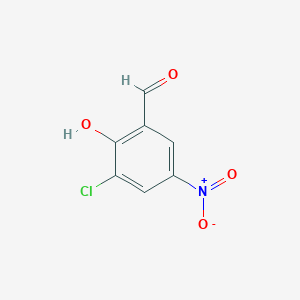

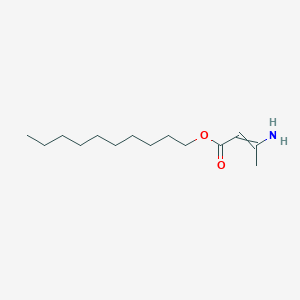
![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)

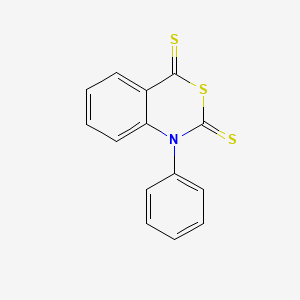

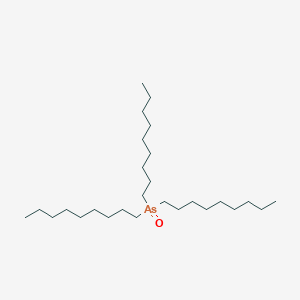
![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)
